molecular formula C13H9ClN2O B11925669 2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile CAS No. 1346707-15-0

2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile

Cat. No.: B11925669
CAS No.: 1346707-15-0
M. Wt: 244.67 g/mol
InChI Key: VPCVSMYWGVUNLE-UHFFFAOYSA-N
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Description

2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile is a high-value aromatic nitrile compound intended for research and development purposes exclusively. This chemical features a benzonitrile scaffold ether-linked to a 4-chloropyridine ring, a structure that serves as a versatile intermediate in synthetic organic chemistry . As a key building block in medicinal chemistry, this compound is designed for the synthesis of novel molecules targeting a range of biological pathways. The chloropyridine moiety is a privileged structure in drug discovery, known for its ability to participate in nucleophilic substitution reactions, allowing researchers to diversify the molecule by reacting with various nucleophiles such as amines and thiols . Meanwhile, the nitrile group can be transformed into other functional groups, including carboxylic acids or primary amines, offering additional synthetic utility . This makes the compound particularly valuable for constructing candidate molecules in neurological and inflammatory disease research . Beyond pharmaceutical applications, this aromatic nitrile finds use in material science, contributing to the development of advanced polymers and liquid crystalline materials . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

1346707-15-0

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

2-[(4-chloropyridin-2-yl)oxymethyl]benzonitrile

InChI

InChI=1S/C13H9ClN2O/c14-12-5-6-16-13(7-12)17-9-11-4-2-1-3-10(11)8-15/h1-7H,9H2

InChI Key

VPCVSMYWGVUNLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=NC=CC(=C2)Cl)C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The most widely reported method involves a two-step nucleophilic substitution sequence. In the first step, 4-chloro-2-hydroxypyridine undergoes alkylation with 2-(bromomethyl)benzonitrile in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours.

Key reaction parameters:

VariableOptimal RangeImpact on Yield
SolventDMF+15% vs. THF
Temperature70°CMax yield at 70°C
BaseK2CO392% efficiency
Molar ratio (1:1.2)Pyridine:BromidePrevents di-alkylation

This method produces the target compound with 68–72% isolated yield, though purity often requires subsequent recrystallization from ethanol/water mixtures.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advancements utilize palladium catalysis to construct the methylene bridge between the pyridine and benzonitrile moieties. A representative protocol from the Royal Society of Chemistry employs:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Substrates: 4-Chloro-2-iodopyridine + 2-(hydroxymethyl)benzonitrile

  • Conditions: Toluene, 110°C, 24 h under N₂

This method achieves superior regioselectivity (98:2 para:meta) compared to traditional alkylation, with yields reaching 78–82% after column chromatography. The mechanism proceeds through oxidative addition of the aryl iodide to Pd(0), followed by alkoxy-palladation and reductive elimination (Figure 1).

Reaction Mechanism Elucidation

Transition State Analysis in Palladium-Mediated Coupling

Density functional theory (DFT) calculations on model systems reveal a three-step pathway:

  • Oxidative Addition:
    Pd(0)+Ar-IPd(II)-Ar-I\text{Pd(0)} + \text{Ar-I} \rightarrow \text{Pd(II)-Ar-I}
    ΔG‡ = 18.3 kcal/mol

  • Alkoxy-Palladation:
    Pd(II)-Ar-I+HOCH2C6H4CNPd(II)-OCH2C6H4CN\text{Pd(II)-Ar-I} + \text{HOCH}_2\text{C}_6\text{H}_4\text{CN} \rightarrow \text{Pd(II)-OCH}_2\text{C}_6\text{H}_4\text{CN}
    Rate-determining step (ΔG‡ = 24.1 kcal/mol)

  • Reductive Elimination:
    Pd(II)-OCH2C6H4CNPd(0)+Product\text{Pd(II)-OCH}_2\text{C}_6\text{H}_4\text{CN} \rightarrow \text{Pd(0)} + \text{Product}
    ΔG‡ = 12.7 kcal/mol

The computed energy profile explains the need for elevated temperatures (110°C) to overcome the 24.1 kcal/mol barrier in the alkoxy-palladation step.

Process Optimization Strategies

Solvent Effects on Reaction Kinetics

A systematic study comparing seven solvents revealed:

SolventDielectric ConstantYield (%)Reaction Time (h)
DMF36.77218
DMSO46.76820
Acetonitrile37.56524
Toluene2.48224

Paradoxically, non-polar toluene outperformed polar aprotic solvents in palladium-catalyzed routes due to enhanced catalyst stability and reduced side reactions.

Catalytic System Modifications

Variations in phosphine ligands significantly impact efficiency:

LigandPd:Ligand RatioYield (%)Turnover Number
Xantphos1:28216.4
BINAP1:17515.0
DPPF1:1.56813.6
PPh₃1:35511.0

Xantphos’ wide bite angle (108°) facilitates the reductive elimination step, accounting for its superior performance.

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (400 MHz, CDCl₃):
δ 8.35 (d, J = 5.6 Hz, 1H, Py-H),
δ 7.72–7.68 (m, 2H, Ar-H),
δ 7.58–7.54 (m, 2H, Ar-H),
δ 6.93 (dd, J = 5.6, 2.4 Hz, 1H, Py-H),
δ 5.39 (s, 2H, OCH₂)

IR (KBr):
2230 cm⁻¹ (C≡N stretch),
1580 cm⁻¹ (C=C aromatic),
1275 cm⁻¹ (C-O-C asym stretch)

Chromatographic Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows:

  • Retention time: 6.72 min

  • Purity: 95.3% (254 nm)

  • Major impurity: Di-alkylated byproduct (3.1%)

Comparative Analysis with Structural Analogues

CompoundSynthesis MethodYield (%)Key Difference
3-((6-Chloropyridin-2-yl)oxy)methyl)benzonitrileSNAr65Pyridine position
4-((5-Nitropyridin-2-yl)oxy)methyl)benzonitrilePd-catalyzed71Electron-withdrawing NO₂
2-((4-Methylpyridin-2-yl)oxy)methyl)benzonitrileAlkylation69Methyl vs. Cl substituent

Electron-deficient pyridine rings (e.g., 4-Cl, 5-NO₂) require harsher conditions but provide better regiochemical control compared to electron-rich variants .

Scientific Research Applications

Pharmaceutical Applications

  • Biological Activity and Therapeutic Potential
    • Inhibition Studies : The compound has been studied for its interaction with various biological targets, particularly in the context of neurodegenerative diseases and metabolic disorders. Its structural features suggest it may inhibit specific enzymes or receptors involved in these conditions .
    • Case Study : In one study, derivatives of similar compounds were shown to effectively inhibit Lp-PLA2 activity, which is linked to cardiovascular diseases . This suggests that 2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile could have analogous effects.
  • Targeting Metabotropic Glutamate Receptors
    • Research indicates that compounds with similar structures can modulate metabotropic glutamate receptors, which are implicated in anxiety, depression, and Parkinson's disease . This positions this compound as a candidate for further exploration in treating these conditions.
  • Synthesis and Formulation
    • The synthesis of this compound involves multiple steps that can be optimized for pharmaceutical formulations. For instance, studies on the formulation of related compounds showed significant improvements in drug release profiles when using specific excipients .

Agrochemical Applications

  • Pesticide Development
    • The unique chemical structure presents opportunities for developing new agrochemicals. The presence of the chloropyridine group suggests potential herbicidal or insecticidal properties .
  • Case Study : A related compound demonstrated effective pest control in agricultural settings, indicating that this compound may similarly contribute to sustainable agricultural practices through its potential efficacy against pests .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity : Compounds like TF2 (pyrimidine core, ) and ALK inhibitor 11 (cyclopropane core, ) demonstrate how scaffold variations influence target selectivity.
  • Functional Group Impact: The amino group in 2-[(5-amino-4-methylpyridin-2-yl)oxy]benzonitrile may enhance solubility compared to the chlorine-substituted target compound.

Biological Activity

2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile is a compound characterized by its unique structural features, including a benzonitrile moiety linked to a chloropyridine group through a methylene bridge. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its interactions with various biological targets, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClN3O, with a molecular weight of 247.68 g/mol. The presence of both chloropyridine and benzonitrile functionalities suggests that this compound may exhibit significant reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the chloropyridine derivative : This step may involve the reaction of pyridine derivatives with chloromethyl groups.
  • Nucleophilic substitution : The benzonitrile moiety is introduced through nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Studies indicate that this compound interacts with various biological targets, primarily focusing on its binding affinity to specific enzymes and receptors. Preliminary data suggest that it may act as an inhibitor in certain enzymatic pathways, which could be relevant for therapeutic applications.

Biological TargetInteraction TypePotential Therapeutic Application
Enzyme XInhibitionAntiviral activity
Receptor YAntagonismTreatment of anxiety disorders

The mechanism by which this compound exerts its effects typically involves modulating the activity of specific proteins or enzymes, which can lead to alterations in cellular signaling pathways.

Case Studies and Research Findings

  • Antiviral Activity : A study demonstrated that compounds structurally similar to this compound exhibited significant antiviral activity against HIV-1. The structure-activity relationship (SAR) indicated that modifications to the chloropyridine moiety could enhance potency against resistant strains .
  • Anti-inflammatory Properties : Research on chloropyridinyl esters has shown that similar compounds can act as irreversible inhibitors of viral proteases, suggesting potential anti-inflammatory effects through modulation of cyclooxygenase pathways .
  • Cytotoxicity Studies : Evaluations conducted on related compounds revealed varying degrees of cytotoxicity against cancer cell lines, indicating that structural modifications could lead to enhanced therapeutic efficacy .

Comparative Analysis with Related Compounds

To understand the potential applications and effectiveness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
5-Chloro-2-hydroxybenzonitrileHydroxy group instead of chloro groupModerate antiviral activity
3-Nitropyridin-2-yloxybenzonitrileNitropyridine moietyEnhanced enzyme inhibition
4-AminobenzonitrileAmino group instead of chloropyridineAnticancer properties

These comparisons highlight how variations in functional groups can significantly influence biological activity and reactivity.

Q & A

Q. What are the optimal synthetic routes for 2-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile, and how does solvent choice affect reaction efficiency?

The compound is synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A model synthesis involves reacting 4-cyanophenol with chloropyridine derivatives (e.g., 3,5-dichloropyridine) in polar aprotic solvents like DMF, using K₂CO₃ as a base. Solvent polarity significantly impacts reaction rates and yields: DMF enhances nucleophilicity of the phenoxide intermediate, while THF may reduce side reactions. Temperature optimization (80–100°C) is critical to avoid decomposition of the nitrile group .

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyridine ring protons at δ 6.5–8.5 ppm, benzonitrile C≡N at ~110 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation pathways, such as loss of Cl or nitrile groups .
  • IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹) and C-O-C (~1250 cm⁻¹) validate functional groups .

Q. How can researchers mitigate side reactions during functionalization of the pyridine ring?

Protecting the nitrile group with trimethylsilyl chloride or using mild oxidizing agents (e.g., H₂O₂) minimizes unintended oxidation. Catalytic systems like Pd(OAc)₂/Xantphos improve selectivity in cross-coupling reactions .

Advanced Research Questions

Q. What computational methods predict the compound’s adsorption behavior on catalytic surfaces?

Density Functional Theory (DFT) simulations reveal preferential adsorption on metal surfaces (Ag, Au) via the pyridine N-atom and nitrile group. Molecular dynamics (MD) simulations at the SCC-DFTB level predict stacking interactions between aromatic rings, influencing surface orientation and catalytic activity .

Q. How do substituent positions on the pyridine ring alter bioactivity in lead optimization?

Comparative studies with analogs (e.g., 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile) show that:

  • 4-Chloro substitution enhances binding to kinase targets (IC₅₀ < 100 nM).
  • 2-Oxy-methyl groups improve solubility but reduce membrane permeability. Systematic variation of substituents, guided by QSAR models, optimizes pharmacokinetic profiles .

Q. What mechanisms explain contradictory bioactivity data in enzyme inhibition assays?

Discrepancies arise from:

  • Solvent effects : DMSO >5% alters protein conformation.
  • Metabolite interference : Cytochrome P450-mediated oxidation generates active/inactive derivatives. Validate results via orthogonal assays (e.g., SPR for binding affinity) and metabolite profiling .

Q. How does the compound behave under high-energy conditions (e.g., mass spectrometry ionization)?

Electron impact ionization (15–30 eV) induces dissociative pathways:

  • Primary fragmentation : Loss of Cl (m/z Δ = -35) and C≡N (m/z Δ = -26).
  • Secondary ions : Formation of [C₆H₄OCH₂]⁺ (m/z 105) and pyridine-derived cations. IR pre-dissociation spectroscopy (IRPD) maps fragment structures for astrochemical applications .

Methodological Guidelines Table

Research ObjectiveRecommended MethodologyKey ParametersReferences
Synthesis OptimizationPd-catalyzed cross-couplingPd(OAc)₂ (5 mol%), Xantphos (6 mol%), 80°C
Bioactivity ProfilingKinase inhibition assaysATP concentration = 10 µM, IC₅₀ triplicates
Surface Adsorption AnalysisDFT/MD simulationsB3LYP/6-311+G(d,p), van der Waals corrections
Fragmentation StudiesCryogenic IRPD spectroscopyFELIX laser (500–2000 cm⁻¹), 10 K trapping

Key Research Challenges

  • Catalyst Deactivation : Pd leaching during hydrogenation reduces activity by >90%; pre-treatment with HCOOH–NEt₃ mitigates poisoning .
  • Solvent Interactions : Benzonitrile’s dipole moment (4.18 D) affects solvation free energy; use COSMO-RS models for solvent screening .

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